molecular formula C19H22N2O2S B2911297 N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide CAS No. 1206995-18-7

N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide

Cat. No.: B2911297
CAS No.: 1206995-18-7
M. Wt: 342.46
InChI Key: SATQGCYPKUCSQG-UHFFFAOYSA-N
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Description

N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: This can be achieved by reacting a substituted benzoyl chloride with an amine under basic conditions.

    Introduction of the Dimethylamino Group: This step might involve the alkylation of an intermediate compound with dimethylamine.

    Addition of the Ethylthio Group: This could be done through a nucleophilic substitution reaction where an ethylthiol group is introduced.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the conversion of the ethylthio group to a sulfoxide or sulfone.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Possible therapeutic applications, such as in the development of drugs targeting specific receptors or enzymes.

    Industry: Use in the production of specialty chemicals or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide would depend on its specific biological target. Generally, such compounds might interact with proteins, enzymes, or receptors, modulating their activity. The molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(methylthio)benzamide: Similar structure but with a methylthio group instead of an ethylthio group.

    N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(propylthio)benzamide: Similar structure but with a propylthio group.

Uniqueness

The uniqueness of N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide lies in its specific functional groups, which can influence its reactivity, biological activity, and potential applications. The presence of the ethylthio group, for example, might confer different chemical properties compared to similar compounds with different alkylthio groups.

Properties

IUPAC Name

N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-4-24-17-8-6-5-7-16(17)19(23)20-15-11-9-14(10-12-15)13-18(22)21(2)3/h5-12H,4,13H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATQGCYPKUCSQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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